molecular formula C16H31BN2O3Si B13900602 Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane

Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane

Cat. No.: B13900602
M. Wt: 338.3 g/mol
InChI Key: WNWWCURIUBPDBT-UHFFFAOYSA-N
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Description

Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane is a sophisticated organoboron reagent designed for advanced synthetic chemistry and drug discovery applications. Its primary research value lies in its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used for forming carbon-carbon bonds between aromatic rings. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group serves as a protected, air-stable handle for the boronic acid, enhancing the compound's shelf life and reactivity under coupling conditions. The presence of a pyrazole heterocycle is significant, as this structural motif is found in a wide range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. The silane moiety, protected with a trimethylsilyl group and linked via an ethoxy chain, can serve as a versatile functional handle for further chemical modifications, such as protodesilylation or use in orthogonal synthetic strategies. This multi-functional architecture makes the compound particularly valuable for constructing complex target molecules in medicinal chemistry programs, enabling the rapid exploration of structure-activity relationships. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H31BN2O3Si

Molecular Weight

338.3 g/mol

IUPAC Name

trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C16H31BN2O3Si/c1-13-11-18-19(12-20-9-10-23(6,7)8)14(13)17-21-15(2,3)16(4,5)22-17/h11H,9-10,12H2,1-8H3

InChI Key

WNWWCURIUBPDBT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2COCC[Si](C)(C)C)C

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound generally involves multi-step reactions combining pyrazole derivatives with dioxaborolane-containing intermediates, followed by the introduction of the trimethylsilyl group. Transition metal catalysis, particularly palladium or copper catalysts, is commonly employed to facilitate coupling reactions under controlled conditions.

Typical Synthetic Route

A representative synthetic pathway includes:

  • Step 1: Preparation of the Pyrazole Intermediate
    Starting from a 4-methylpyrazole derivative, selective functionalization at the 5-position introduces the dioxaborolane moiety via borylation using bis(pinacolato)diboron under palladium catalysis.

  • Step 2: Formation of the Methoxyethyl Linker
    The pyrazole nitrogen is alkylated with a 2-(trimethylsilyl)ethoxymethyl halide to introduce the trimethylsilyl-containing ethoxy methyl group.

  • Step 3: Final Coupling and Purification
    The intermediate bearing the dioxaborolane and pyrazole moieties is purified, often by column chromatography, to yield the target compound.

Reaction Conditions

  • Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are favored for borylation and coupling steps. Copper catalysts may also be used in some variants.
  • Solvents: Common solvents include 1,4-dioxane, tetrahydrofuran (THF), or toluene.
  • Temperature: Reactions are typically conducted at 60–80 °C to optimize yield without decomposing sensitive groups.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of sensitive intermediates.

Industrial Scale Considerations

In industrial settings, batch or continuous flow reactors with automated control over temperature, pressure, and reaction time are utilized to enhance reproducibility and yield. Stringent monitoring of reaction parameters ensures the purity and consistency of the product.

Detailed Data Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material 4-methylpyrazole derivative Purity > 98%
Borylation reagent Bis(pinacolato)diboron Stoichiometric or slight excess
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 1–5 mol% catalyst loading
Base Potassium acetate or similar Facilitates borylation
Solvent 1,4-Dioxane or THF Anhydrous conditions preferred
Temperature 60–80 °C Optimized per step
Reaction time 12–24 hours Monitored by TLC or HPLC
Atmosphere Nitrogen or argon To prevent oxidation
Purification method Silica gel column chromatography Hexanes/ethyl acetate gradient
Yield 70–90% (step-dependent) High purity product (>95%)

Mechanistic Insights

The key mechanistic feature involves the palladium-catalyzed borylation of the pyrazole ring at the 5-position, forming the boronate ester (dioxaborolane). The trimethylsilyl group is introduced via nucleophilic substitution on the pyrazole nitrogen with a suitable silyl-containing electrophile. The dioxaborolane moiety's ability to form reversible covalent bonds with diols is exploited in further synthetic transformations or molecular recognition applications.

Research Findings and Literature Review

  • The presence of the trimethylsilyl group significantly enhances the compound’s lipophilicity and stability, facilitating its use in organic frameworks and catalysis.
  • Transition metal catalysis remains the most efficient method for installing the dioxaborolane functionality on the pyrazole ring, with palladium catalysts showing superior selectivity and yields.
  • Industrial synthesis benefits from continuous flow techniques that improve reaction control and scalability.
  • Comparative studies indicate that this compound’s unique combination of functional groups allows it to serve as a versatile building block in Suzuki-Miyaura cross-coupling and other organoboron chemistry.

Summary Table of Synthesis Steps

Step Reaction Type Reagents/Catalysts Conditions Outcome
1 Borylation of pyrazole Bis(pinacolato)diboron, Pd catalyst 60–80 °C, inert atmosphere Formation of 5-(dioxaborolane)pyrazole
2 N-alkylation with silyl ether 2-(Trimethylsilyl)ethoxymethyl halide Room temp to 60 °C Introduction of trimethylsilyl methoxyethyl
3 Purification Column chromatography Ambient Isolated pure this compound

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes .

Scientific Research Applications

Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its incorporation into organic frameworks .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C23H39BN2O2Si
  • Uses a triisopropylsilyl (TIPS) group instead of SEM. TIPS offers superior steric protection but requires harsher conditions for deprotection (e.g., fluoride ions). Application: Suitable for Suzuki-Miyaura cross-coupling reactions in rigid, conjugated systems .
Compound B : Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
  • Molecular Formula : C11H21BO2Si
  • Key Features :
    • Contains an ethynyl spacer between the boron and silicon atoms, enabling conjugation in alkyne-based polymers.
    • Lacks a heterocyclic core, limiting its utility in medicinal chemistry but expanding applications in materials science.
    • Application : Used in synthesizing boron-doped carbon scaffolds for catalytic surfaces .
Compound C : 3-((tert-Butyldimethylsilyloxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
  • Molecular Formula : C22H45BN2O4Si2
  • Key Features :
    • Incorporates both SEM and tert-butyldimethylsilyl (TBS) groups, providing dual protection for sensitive functional groups.
    • Increased steric bulk from TBS reduces reactivity in nucleophilic substitutions but enhances stability in basic conditions.
    • Application : Intermediate in peptide synthesis where orthogonal protection is required .

Reactivity and Stability

Parameter Target Compound Compound A Compound B Compound C
Boron Reactivity Moderate (pyrazole stabilizes boronate) High (electron-deficient pyrrolopyridine enhances electrophilicity) Low (ethynyl reduces conjugation) Moderate (TBS shields boronate)
Deprotection Conditions Mild acid (HCl/MeOH) TBAF (fluoride ions) Not applicable TBAF for TBS; acid for SEM
Thermal Stability Stable up to 200°C Stable up to 250°C Decomposes above 150°C Stable up to 220°C

Biological Activity

Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane (CAS Number: 2780325-20-2) is a silane compound that incorporates a pyrazole moiety and a boron-containing dioxaborolane. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H31BN2O3Si, with a molecular weight of 338.32 g/mol. Its structure features a trimethylsilyl group attached to an ethyl chain that connects to a methoxy group linked to a pyrazole ring substituted with a boron-containing dioxaborolane.

Antimicrobial Properties

Research has indicated that compounds containing pyrazole and boron moieties exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

The presence of the dioxaborolane unit in the structure is associated with antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity can be attributed to the ability of the boron atom to stabilize free radicals through electron donation .

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may exhibit cytotoxic effects in cancer cell lines. The mechanism is hypothesized to involve apoptosis induction through the modulation of signaling pathways associated with cell proliferation and survival. Further research is needed to elucidate the specific pathways involved and to assess the compound's selectivity towards cancerous cells versus normal cells .

Case Studies

StudyFindingsImplications
Antimicrobial Activity Demonstrated significant inhibition against E. coli and S. aureusPotential use in developing new antibacterial agents
Antioxidant Capacity Exhibited high radical scavenging activity in vitroCould be beneficial in formulations aimed at reducing oxidative stress
Cytotoxicity Studies Induced apoptosis in specific cancer cell linesMay lead to further development as an anticancer agent

Q & A

Q. What are the optimal synthetic routes for preparing Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane?

The compound can be synthesized via a multi-step approach:

  • Step 1: Prepare the pyrazole boronate ester core by reacting 4-methylpyrazole with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .
  • Step 2: Functionalize the pyrazole with a methoxyethyl group using a nucleophilic substitution reaction. For example, react the boronate pyrazole with 2-bromoethyl methyl ether in the presence of a base like K₂CO₃ in DMF .
  • Step 3: Introduce the trimethylsilane moiety via silylation. Use trimethylsilyl chloride (TMSCl) with a catalyst such as imidazole in dichloromethane under inert conditions . Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of this compound be validated?

  • Spectroscopic Techniques:
  • ¹H/¹³C NMR: Identify characteristic peaks (e.g., trimethylsilane singlet at ~0.1 ppm, pyrazole protons at 6.5–7.5 ppm, and dioxaborolane methyl groups at 1.0–1.3 ppm) .
  • FT-IR: Confirm boronate ester B-O bonds (~1350 cm⁻¹) and siloxane Si-O stretches (~1050 cm⁻¹) .
    • Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error .
    • Elemental Analysis: Compare experimental vs. calculated C, H, N, and B percentages .

Advanced Research Questions

Q. What strategies mitigate challenges in cross-coupling reactions involving the boronate ester moiety?

  • Moisture Sensitivity: Conduct reactions under strict anhydrous conditions (e.g., Schlenk line, molecular sieves) to prevent hydrolysis of the boronate ester .
  • Catalyst Optimization: Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to enhance Suzuki-Miyaura coupling efficiency. For electron-deficient aryl partners, additives like Cs₂CO₃ improve yields .
  • Competitive Side Reactions: Suppress protodeboronation by avoiding strong acids. Use mixed solvent systems (e.g., THF/H₂O 10:1) to stabilize the boronate intermediate .

Q. How can computational methods predict reactivity trends for this compound?

  • DFT Calculations: Model the boronate ester’s electrophilicity using Fukui indices to predict regioselectivity in cross-coupling reactions .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to guide drug design. The silane group may influence binding via hydrophobic interactions .
  • Solvent Effects: Use COSMO-RS simulations to optimize reaction solvents for solubility and stability .

Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Dynamic Effects: Variable-temperature NMR can reveal conformational exchange in the methoxyethyl chain (e.g., coalescence temperature studies) .
  • 2D NMR (COSY, HSQC): Assign overlapping proton environments, such as pyrazole C-H vs. dioxaborolane methyl groups .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation. Use SHELX programs for refinement .

Q. What are the limitations of current purification methods for this compound?

  • Column Chromatography: The silane group may cause tailing on silica gel. Switch to reverse-phase C18 columns with acetonitrile/water gradients .
  • Crystallization Challenges: Low polarity of the compound hinders crystallization. Use mixed solvents (e.g., hexane/ethyl acetate) with slow evaporation .
  • Impurity Profiling: LC-MS/MS identifies byproducts (e.g., hydrolyzed boronate esters) for targeted removal .

Data Contradiction Analysis

Q. Why do cross-coupling yields vary significantly across published protocols?

  • Catalyst Loading: Overly low Pd concentrations (<1 mol%) may stall reactions, while excess catalyst promotes side reactions .
  • Substrate Ratios: A 1:1.2 ratio of boronate to aryl halide minimizes homo-coupling byproducts. Deviations lead to inconsistent yields .
  • Oxygen Sensitivity: Trace O₂ oxidizes Pd(0) to Pd(II), deactivating the catalyst. Use degassed solvents and inert atmospheres .

Methodological Recommendations

  • Synthetic Reproducibility: Document exact equivalents, solvent batches, and temperature ramps.
  • Data Validation: Cross-check NMR assignments with DEPT-135 and HSQC for quaternary carbons .
  • Safety Protocols: Handle trimethylsilane derivatives in fume hoods due to volatility and potential toxicity .

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